![molecular formula C7H14ClNO B3096511 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride CAS No. 128573-76-2](/img/structure/B3096511.png)
6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride
Overview
Description
6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride is a bicyclic compound with the molecular formula C₇H₁₄ClNO. It is known for its unique structure, which includes a nitrogen atom within a bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in a commercially viable form .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the biological system in which it is used. The nitrogen atom within the bicyclic framework plays a crucial role in its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with different ring sizes, leading to distinct chemical properties and applications.
Uniqueness: 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity.
Biological Activity
6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing knowledge regarding its biological activity, mechanisms of action, and applications in research and medicine.
- Molecular Formula : C7H14ClNO
- Molecular Weight : 161.64 g/mol
- CAS Number : 74890070
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Target Enzymes : It has been shown to interact with enzymes such as kinases and phosphatases, which are crucial for regulating cellular processes like growth and apoptosis.
- Binding Interactions : The compound may bind to active sites of enzymes, either inhibiting or activating their functions, thereby influencing metabolic pathways and cellular signaling .
1. Cellular Effects
Research indicates that this compound can modulate:
- Cell Signaling Pathways : It affects key signaling molecules involved in cell growth and differentiation.
- Gene Expression : The compound can alter the expression levels of genes associated with cellular metabolism and survival.
2. Toxicity and Dosage Effects
The effects of this compound vary significantly with dosage:
- Low Doses : Minimal toxicity; primarily influences metabolic pathways.
- High Doses : Induces toxic effects, including cellular damage and apoptosis in animal models.
Case Study: Squalene Synthase Inhibition
A notable study highlighted the potential of related compounds to inhibit squalene synthase, an enzyme critical in cholesterol biosynthesis:
- In Vivo Studies : Compounds structurally related to this compound demonstrated significant inhibition of cholesterol biosynthesis in rats, suggesting a similar potential for this compound .
Biochemical Pathways
The compound is involved in various metabolic pathways:
- It participates in esterification and hydrolysis reactions, leading to the formation of metabolites that may have distinct biological activities.
- Transport mechanisms involve specific transporters that facilitate its movement across cell membranes, allowing it to reach intracellular sites where it exerts its effects .
Applications in Research
This compound serves as a valuable precursor in the synthesis of biologically active compounds:
- Medicinal Chemistry : Investigated for potential therapeutic properties, including anti-inflammatory effects.
- Chemical Synthesis : Used as a building block for developing complex organic molecules with diverse applications in pharmaceuticals and fine chemicals .
Comparison with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Methyl 4-oxopiperidine-2-carboxylate | Similar bicyclic structure | Inhibitor of various kinases |
Quinuclidine derivatives | Related bicyclic compounds | Potent inhibitors of squalene synthase |
Properties
IUPAC Name |
2-azabicyclo[2.2.2]octan-6-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(7)8-4-5;/h5-9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHWVUUTMPQGLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1CN2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
738551-49-0 | |
Record name | 2-azabicyclo[2.2.2]octan-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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